molecular formula C16H28N2O3 B2554588 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide CAS No. 2097898-30-9

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide

Cat. No. B2554588
CAS RN: 2097898-30-9
M. Wt: 296.411
InChI Key: UCZSUAKXTRPUEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a related compound, 1-(oxolan-3-yl)piperidin-4-amine dihydrochloride, is 1S/C9H18N2O.2ClH/c10-8-1-4-11(5-2-8)9-3-6-12-7-9;;/h8-9H,1-7,10H2;2*1H . This provides some insight into the molecular structure of the compound.

Scientific Research Applications

Enantioselective Synthesis and Receptor Antagonism

One area of application involves the enantioselective synthesis of receptor inhibitors, as illustrated by the development of a CGRP receptor antagonist through a convergent, stereoselective synthesis process. This process demonstrates the molecule's relevance in the pharmacological modulation of receptors involved in various physiological processes, such as pain transmission and vascular homeostasis (Cann et al., 2012).

Heterocyclic Derivative Syntheses

The molecule's utility extends to the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showcasing its role in creating complex organic structures with potential pharmaceutical applications (Bacchi et al., 2005).

Structure-Activity Relationships in Drug Design

Investigations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists further underscore the importance of such molecules in drug design, particularly in understanding the molecular basis of ligand-receptor interactions and their implications for therapeutic interventions (Lan et al., 1999).

Inhibition of Soluble Epoxide Hydrolase

Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlights the compound's potential in modulating enzymatic pathways critical for inflammation and vascular diseases, providing a foundation for the development of new therapeutic agents (Thalji et al., 2013).

Lewis Basic Catalysis

The use of l-piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines demonstrates the compound's significance in catalysis, an essential process in organic synthesis and industrial chemistry (Wang et al., 2006).

Mechanism of Action

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide is not specified in the search results. It’s possible that this information is still under investigation given that the compound is currently being studied.

Safety and Hazards

The safety and hazards associated with N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide are not specified in the search results. For a related compound, 1-[(oxolan-3-yl)methyl]piperidin-4-amine, the safety information includes hazard statements and precautionary statements .

properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c19-16(14-3-8-20-9-4-14)17-11-13-1-6-18(7-2-13)15-5-10-21-12-15/h13-15H,1-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZSUAKXTRPUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2CCOCC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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